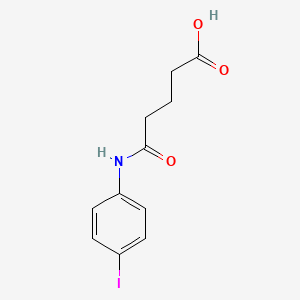

4-(4-Iodo-phenylcarbamoyl)-butyric acid

Description

4-(4-Iodo-phenylcarbamoyl)-butyric acid is a multifaceted organic compound characterized by an amide linkage, a terminal carboxylic acid group, and an iodinated phenyl ring. Its structure suggests potential applications in various fields of chemical research, from materials science to medicinal chemistry, owing to the reactivity and properties imparted by these functional groups.

The core of this compound is the amide bond, a fundamental functional group in organic chemistry and biochemistry. Amides are known for their stability and planarity due to resonance, which influences the conformational properties of the molecule. The nitrogen atom of the amide is typically sp² hybridized, leading to a rigid structure that can participate in hydrogen bonding, a key interaction in molecular recognition and self-assembly processes.

The presence of an aryl iodide moiety introduces another layer of chemical versatility. Aryl halides are pivotal precursors in a multitude of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive in these transformations. This reactivity allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds at the para-position of the phenyl ring, enabling the synthesis of a diverse array of more complex molecules. The iodine atom itself can also participate in halogen bonding, a non-covalent interaction that is gaining increasing attention in crystal engineering and drug design.

This compound is a derivative of glutaramic acid, which is the monoamide of glutaric acid. Glutaric acid and its derivatives are significant building blocks in organic synthesis. The bifunctional nature of glutaramic acid derivatives, possessing both a carboxylic acid and an amide, allows for orthogonal chemical modifications. The carboxylic acid can be converted into esters, acid chlorides, or other amides, while the amide offers sites for N-alkylation or other modifications, although it is generally less reactive.

The synthesis of N-substituted glutaramic acids is often achieved through the reaction of glutaric anhydride (B1165640) with a primary or secondary amine. researchgate.netresearchgate.net This reaction is typically a high-yielding nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring. This straightforward and efficient method allows for the preparation of a wide variety of glutaramic acid derivatives with different substituents on the amide nitrogen.

The synthesis of N-aryl amides has been a long-standing area of interest in organic chemistry. Historically, the formation of the amide bond was often achieved by reacting an amine with a carboxylic acid derivative, such as an acyl chloride or an anhydride, under harsh conditions. The development of milder and more efficient coupling reagents has significantly advanced this field.

Structure

3D Structure

Properties

Molecular Formula |

C11H12INO3 |

|---|---|

Molecular Weight |

333.12 g/mol |

IUPAC Name |

5-(4-iodoanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C11H12INO3/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16) |

InChI Key |

KDHJPNHWKIUSDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCC(=O)O)I |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4 4 Iodo Phenylcarbamoyl Butyric Acid

Retrosynthetic Analysis of 4-(4-Iodo-phenylcarbamoyl)-butyric Acid

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the final product, or target molecule, to simpler, commercially available starting materials. amazonaws.com

The structure of this compound features a prominent amide linkage. In retrosynthetic analysis, a common and effective strategy is to disconnect bonds adjacent to heteroatoms like nitrogen or oxygen. amazonaws.com For this target molecule, the most logical disconnection point is the amide C-N bond.

This disconnection breaks the molecule into two precursor fragments, known as synthons. The corresponding real-world chemical reagents for these synthons are 4-iodoaniline (B139537) and a five-carbon dicarboxylic acid derivative, such as glutaric acid or its cyclic counterpart, glutaric anhydride (B1165640) . A similar synthetic approach has been documented for the chloro-analogue of the target molecule, which was prepared from 4-chloroaniline (B138754) and glutaric anhydride. researchgate.net

Figure 1: Retrosynthetic Disconnection of this compound

The core of the synthesis is the formation of the amide bond between the amine group of 4-iodoaniline and one of the carboxylic acid groups of glutaric acid. The primary strategic consideration is the activation of the carboxylic acid. The lone pair of electrons on the nitrogen atom of 4-iodoaniline is not sufficiently nucleophilic to displace the hydroxide (B78521) ion (a poor leaving group) from the carboxylic acid under mild conditions. Therefore, an activating agent or a modification of the carboxylic acid functional group is necessary to create a more reactive electrophile for the amidation reaction. researchgate.net The chosen strategy must also be chemoselective, ensuring that the reaction occurs at only one of the two carboxylic acid groups of glutaric acid, leaving the other intact. Using glutaric anhydride as a precursor elegantly solves this issue, as the ring-opening reaction with the amine naturally results in a mono-acylated product.

Functional Group Interconversions and Protecting Group Strategies in this compound Synthesis

The structure of this compound contains two key functional groups: an amide and a carboxylic acid. A primary synthetic route involves the reaction of 4-iodoaniline with glutaric anhydride. This specific pathway conveniently circumvents the need for protecting groups, as the anhydride's reaction with the amine directly yields the desired product with a free carboxylic acid terminus. However, in more complex, multi-step syntheses or when starting from glutaric acid itself, managing the reactivity of the amine and carboxylic acid functionalities through protection and deprotection schemes becomes critical.

Selective Protection of Carboxylic Acid and Amine Functionalities

Amine Protection: While the direct acylation of 4-iodoaniline is straightforward, scenarios requiring modification of the glutaric acid backbone first might necessitate temporary protection of the aniline's amino group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of installation and its stability in various conditions, yet it can be readily removed with acid. researchgate.net Other options include the benzyl (B1604629) (Bn) group, which can be removed by hydrogenolysis, or the allyl group, which can be cleaved under specific, mild conditions using ruthenium or iridium catalysts. researchgate.netacs.org The use of an aryl group itself as a removable protecting group has also been explored, offering a metal-free deprotection pathway. researchgate.net

Carboxylic Acid Protection: If the synthesis starts from glutaric acid instead of its anhydride, one of the two carboxylic acid groups must be selectively protected to prevent side reactions, such as the formation of a diamide. This is typically achieved by converting one of the acid groups into an ester, for example, a methyl or ethyl ester. The remaining free carboxylic acid can then be activated and reacted with 4-iodoaniline. The final step would be the hydrolysis of the ester group under basic or acidic conditions to reveal the free carboxylic acid of the target molecule.

Iodine Introduction Methodologies

The most direct synthesis of this compound utilizes 4-iodoaniline as a starting material. However, an alternative strategy involves introducing the iodine atom at a later stage of the synthesis, a process known as late-stage functionalization. This would begin with the synthesis of the non-iodinated precursor, 4-(phenylcarbamoyl)-butyric acid.

The subsequent iodination of this precursor would be an electrophilic aromatic substitution reaction. The amide group is an activating, ortho-, para-directing group, meaning the iodine would be directed to the desired para position, especially given the steric hindrance at the ortho positions. Iodine itself is generally unreactive toward aromatic rings unless an oxidizing agent is present to generate a more potent electrophilic species, I+. libretexts.org Common methods include using elemental iodine in the presence of an oxidizing agent like nitric acid, copper salts, or iodic acid (HIO₃). libretexts.orgjove.commanac-inc.co.jpnih.gov Another widely used and often milder approach is the use of N-iodosuccinimide (NIS) as the iodine source, which can be activated by an acid catalyst or a Lewis acid such as iron(III) triflimide. organic-chemistry.org

Table 2: Selected Aromatic Iodination Methods

| Reagent System | Description | Typical Conditions |

|---|---|---|

| I₂ / Oxidizing Agent | Elemental iodine is oxidized in situ to a more electrophilic species. libretexts.orgmanac-inc.co.jp | I₂, HNO₃ or CuCl₂ or HIO₃. libretexts.orgjove.commanac-inc.co.jpnih.gov |

| N-Iodosuccinimide (NIS) | A mild and easy-to-handle source of electrophilic iodine. organic-chemistry.org | Often used with an acid catalyst (e.g., TFA) or Lewis acid. organic-chemistry.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | An organocatalytic method for iodinating activated aromatic compounds. organic-chemistry.org | Used with thiourea (B124793) or disulfide catalysts. organic-chemistry.org |

Advanced Synthetic Routes and Novel Methodologies for this compound

Recent advances in synthetic organic chemistry offer more efficient and scalable methods for the preparation of amides like this compound. These include the development of novel catalysts and the application of continuous flow technology.

Catalyst Development for Efficient Synthesis

As discussed under green chemistry, the direct formation of an amide bond from a carboxylic acid and an amine is a highly desirable process, and catalyst development is key to its success. catalyticamidation.info Beyond the widely used boron-based catalysts, significant progress has been made with transition metal catalysts. For instance, manganese(I)-pincer complexes have been shown to be effective for the amidation of esters with amines at low catalyst loadings, offering a broad substrate scope. mdpi.comacs.org Similarly, nickel and palladium-based systems have also been developed for this purpose. mdpi.com Organocatalysts, such as phosphine (B1218219) and phosphine oxides, have also been described as promoters of direct amidation reactions. mdpi.comorganic-chemistry.org These advanced catalytic systems offer pathways to form the amide bond in this compound under milder conditions and with greater functional group tolerance compared to traditional methods.

Flow Chemistry Applications

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, has emerged as a powerful technology for chemical synthesis. amidetech.com This approach offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for straightforward automation and scalability. amidetech.comnih.gov

The synthesis of amides is well-suited to flow chemistry. nih.govresearchgate.net For the preparation of this compound, a flow process could be envisioned where solutions of 4-iodoaniline and glutaric anhydride are mixed at a T-junction and then passed through a heated reactor coil to promote the reaction. The residence time in the reactor can be precisely controlled to maximize conversion while minimizing byproduct formation. Furthermore, flow chemistry enables the use of immobilized reagents and catalysts packed into columns (packed-bed reactors). thieme-connect.de This simplifies purification, as the product stream flows through while the reagent or catalyst remains in the reactor, and allows for the catalyst to be reused, further enhancing the sustainability of the process. nih.govthieme-connect.de

Mechanistic Investigations of Chemical Transformations Involving 4 4 Iodo Phenylcarbamoyl Butyric Acid

Reactivity Profiles of the Amide Functional Group in 4-(4-Iodo-phenylcarbamoyl)-butyric Acid

The amide bond, while generally stable, can undergo a variety of chemical transformations under specific conditions. Its reactivity is influenced by the electronic and steric environment, which in the case of this compound, involves a phenyl ring substituted with a bulky, electron-withdrawing iodine atom and a butyric acid chain.

Hydrolysis Mechanisms and Kinetic Studies

The hydrolysis of the amide bond in this compound, which would lead to 4-iodoaniline (B139537) and glutaric acid, can proceed via either acid- or base-catalyzed mechanisms.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon of the amide to form a tetrahedral intermediate. The breakdown of this intermediate results in the formation of a carboxylate anion (glutarate) and 4-iodoaniline. This step is generally the rate-determining step. The reaction is often considered irreversible due to the deprotonation of the resulting carboxylic acid by the amine, forming a stable carboxylate salt. The rate of alkaline hydrolysis of aryl amides is generally slower than that of aliphatic amides. arkat-usa.org

N-Alkylation and Acylation Reactions

The nitrogen atom of the amide in this compound can act as a nucleophile, participating in N-alkylation and N-acylation reactions.

N-Alkylation: The N-alkylation of amides typically requires the deprotonation of the amide N-H bond by a strong base to form an amidate anion, which is a more potent nucleophile. echemi.com This anion can then react with an alkyl halide in a nucleophilic substitution reaction to yield the N-alkylated product. Common bases used for this purpose include sodium hydride (NaH) in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). echemi.com Alternatively, catalytic methods using copper, iridium, or palladium complexes have been developed for the N-alkylation of amides. echemi.comstackexchange.com

N-Acylation: N-acylation of the amide can be achieved by reacting it with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the liberated acid. The pyridine (B92270) ring within a substrate can act as an internal nucleophilic catalyst, forming an active acylammonium salt with an acyl chloride, thereby facilitating an intramolecular acylation. semanticscholar.org While this compound does not possess such an internal catalyst, the general principle of nucleophilic attack by the amide nitrogen on the carbonyl carbon of the acylating agent applies.

Conformation-Reactivity Relationships

The reactivity of the amide group is intrinsically linked to its conformation. Amides can exist as cis and trans isomers due to the partial double bond character of the C-N bond, which restricts rotation. For secondary N-aryl amides, the trans conformation is generally favored. The planarity of the amide group and the dihedral angle between the phenyl ring and the amide plane are crucial factors influencing reactivity.

Studies on N-alkyl-N-aryl amides have shown that allylic strain between the N-alkyl and aryl substituents can force the aryl ring to rotate out of the plane of the amide. nsf.gov This disruption of conjugation can influence the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon. For this compound, the bulky iodine atom at the para-position is not expected to introduce significant steric hindrance that would force the phenyl ring out of planarity with the amide group. However, its electron-withdrawing nature can affect the electron density on the amide nitrogen, potentially influencing its nucleophilicity in reactions like N-alkylation and N-acylation. The conformational preference can also be influenced by substituents on the N-aryl group. researchgate.net

Reactivity of the Aryl Iodide Moiety in this compound

The carbon-iodine (C-I) bond in the aryl iodide moiety of this compound is a key site for a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions, particularly transition metal-catalyzed cross-coupling reactions.

Carbon-Iodine Bond Activation Pathways

The initial step in most cross-coupling reactions involving aryl iodides is the activation of the C-I bond. The most common pathway for this activation is oxidative addition to a low-valent transition metal complex, typically palladium(0). uvic.ca In this process, the metal center inserts into the C-I bond, leading to the formation of an organopalladium(II) species. The propensity of aryl halides towards oxidative addition follows the order Ar-I > Ar-Br > Ar-Cl > Ar-F, making aryl iodides highly reactive substrates. uvic.ca

The ligation state of the palladium catalyst during oxidative addition is a critical factor. It has been shown that monoligated palladium complexes are significantly more reactive towards aryl halides than their bisligated counterparts. researchgate.net The reaction can proceed through a three-center concerted mechanism or an SNAr-type pathway, depending on the solvent and the electronic nature of the substrates. researchgate.net

Participation in Cross-Coupling Reaction Mechanisms

Once the C-I bond is activated via oxidative addition, the resulting organopalladium(II) intermediate can participate in a variety of catalytic cycles to form new bonds. The specific reaction pathway depends on the coupling partner and the reaction conditions.

Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, the organopalladium(II) halide intermediate undergoes transmetalation with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. This is followed by reductive elimination from the resulting diorganopalladium(II) complex to yield the cross-coupled product and regenerate the palladium(0) catalyst. Aryl iodides are highly efficient substrates for this reaction. acs.org

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene. wikipedia.org After oxidative addition, the alkene coordinates to the palladium(II) center, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the substituted alkene product and a hydridopalladium(II) complex. The palladium(0) catalyst is regenerated by reductive elimination in the presence of a base. For aryl iodides, the migratory insertion step is often turnover-limiting. researchgate.net

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The reaction involves the formation of a copper acetylide, which then undergoes transmetalation with the organopalladium(II) intermediate. Reductive elimination then affords the arylated alkyne and regenerates the palladium(0) catalyst. Aryl iodides are reactive enough to undergo Sonogashira coupling at room temperature. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org The mechanism involves oxidative addition, followed by coordination of the amine to the palladium(II) complex, deprotonation of the amine, and finally, reductive elimination to form the N-aryl amine product. Aryl iodides are effective substrates, although their reactivity can sometimes be impeded by the formation of inhibitory palladium iodide species. wikipedia.orgresearchgate.net

The electronic and steric properties of the substituent on the aryl iodide can influence the rate and efficiency of these cross-coupling reactions. The amide and carboxylic acid functionalities in this compound could potentially coordinate to the metal center, influencing the catalytic activity. However, the para-position of the iodo group relative to the amide substituent minimizes direct steric hindrance at the reaction site.

Nucleophilic Aromatic Substitution Mechanisms

The aryl-iodide bond in this compound presents a potential site for nucleophilic aromatic substitution (SNAr). This type of reaction, while less common than electrophilic aromatic substitution on benzene (B151609) rings, can occur under specific conditions, particularly when the aromatic ring is rendered electron-deficient. dalalinstitute.commasterorganicchemistry.comlibretexts.org The viability of an SNAr reaction on this substrate is influenced by the electronic nature of the substituents on the aromatic ring.

The carbamoyl (B1232498) group (-CONH-) attached to the phenyl ring is a moderately electron-withdrawing group. This property is crucial as it can help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of an SNAr reaction. libretexts.org The general mechanism for an SNAr reaction proceeds via a two-step addition-elimination process. libretexts.orgyoutube.com

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

A strong nucleophile (Nu⁻) attacks the carbon atom bearing the iodine atom. This ipso-attack leads to the formation of a resonance-stabilized carbanionic intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, importantly, onto the electron-withdrawing carbamoyl group. This delocalization is key to stabilizing the otherwise high-energy intermediate.

Step 2: Elimination of the Leaving Group

In the second step, the aromaticity of the ring is restored by the expulsion of the iodide ion (I⁻), which is a good leaving group. This results in the formation of the substituted product.

The rate of this reaction is dependent on several factors, including the strength of the nucleophile, the nature of the solvent, and the presence of activating groups on the aromatic ring. While the carbamoyl group provides some activation, the absence of strongly deactivating groups (like nitro groups) ortho or para to the iodine suggests that forcing conditions, such as high temperatures and very strong nucleophiles (e.g., alkoxides, amides), would likely be required to drive the reaction. youtube.comyoutube.com It is also worth noting that in the context of SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens due to the high electronegativity of the C-F bond which polarizes the carbon, making it more susceptible to nucleophilic attack in the rate-determining step. youtube.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on this compound

| Factor | Influence on Reaction Rate | Rationale |

| Nucleophile Strength | Stronger nucleophiles increase the rate | A more potent nucleophile will more readily attack the electron-deficient aromatic ring. |

| Solvent Polarity | Polar aprotic solvents are generally preferred | These solvents can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. |

| Electron-Withdrawing Groups | Presence of electron-withdrawing groups increases the rate | Stabilize the negatively charged Meisenheimer complex intermediate through resonance and inductive effects. |

| Leaving Group Ability | A better leaving group can increase the rate of the second step | For halogens in SNAr, the trend is often F > Cl > Br > I for the rate-determining attack, but I⁻ is an excellent leaving group for the elimination step. |

Reactivity of the Carboxylic Acid Functionality in this compound

The terminal carboxylic acid group in this compound is a versatile functional handle that can participate in a variety of chemical transformations.

Esterification and Amidation Mechanisms

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods, with the Fischer-Speier esterification being a classic example. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.com An alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the ester. masterorganicchemistry.comlibretexts.org The reaction is reversible, and to drive it to completion, it is common to use an excess of the alcohol or to remove the water as it is formed. masterorganicchemistry.com Alternatively, the carboxylic acid can be activated using reagents like thionyl chloride to form an acyl chloride, which then readily reacts with an alcohol to give the ester. nsf.gov

Amidation: Similarly, the carboxylic acid can be converted to an amide. Direct reaction with an amine is possible but often requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt. youtube.com More commonly, coupling reagents are employed to activate the carboxylic acid. organic-chemistry.org For instance, carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are used to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. organic-chemistry.org

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires significant energy input for simple carboxylic acids. The stability of the resulting carbanion is a key factor in determining the feasibility of this reaction. For this compound, direct thermal decarboxylation is unlikely to be a facile process.

However, certain enzymatic or specialized chemical methods can promote decarboxylation. For instance, the biosynthesis of γ-aminobutyric acid (GABA) from glutamic acid is a well-known example of a decarboxylation reaction catalyzed by the enzyme glutamate (B1630785) decarboxylase. nih.govresearchgate.netnih.gov While not directly applicable to the title compound, it illustrates the principle of enzymatic catalysis for this transformation. In a non-enzymatic context, specific functionalities adjacent to the carboxylic acid are often required to facilitate decarboxylation, which are absent in this molecule.

Acid-Catalyzed Reactions

Under acidic conditions, the primary reaction involving the carboxylic acid functionality is esterification, as discussed above. However, the amide linkage within the molecule can also be susceptible to acid-catalyzed hydrolysis, although this typically requires harsh conditions (strong acid and high temperatures). jcsp.org.pk The mechanism involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and cleavage of the C-N bond would lead to the formation of 4-iodoaniline and glutaric acid. The hydrolysis of N-(4-substitutedaryl) succinimides, which are structurally related, has been shown to proceed via a bimolecular (A-2) mechanism in acidic media. jcsp.org.pk

Intramolecular Cyclization and Rearrangement Mechanisms of this compound and its Derivatives

The structure of this compound, with a terminal carboxylic acid and an amide linkage separated by a three-carbon chain, allows for the possibility of intramolecular cyclization reactions, particularly to form five-membered ring systems.

Formation of Lactams or Cyclic Imides

Formation of a Cyclic Imide (Glutarimide Derivative):

A plausible intramolecular reaction is the formation of a cyclic imide, specifically N-(4-iodophenyl)glutarimide. This reaction is essentially an intramolecular amidation. The mechanism would likely involve the activation of the terminal carboxylic acid, for example, by conversion to an acyl chloride or through the use of a dehydrating agent or coupling reagent. Once activated, the nitrogen atom of the amide can act as an intramolecular nucleophile, attacking the activated carbonyl carbon. This would lead to a tetrahedral intermediate which, upon collapse and elimination of a leaving group (e.g., chloride or a species derived from the coupling agent), would form the five-membered glutarimide (B196013) ring.

Studies on the cyclization of phthalanilic acid (a related N-aryl amic acid) to N-phenylphthalimide in the presence of acetic acid suggest a two-step mechanism involving the formation of a gem-diol tetrahedral intermediate followed by dehydration, with the dehydration being the rate-determining step. mdpi.com The carboxylic acid catalyst in this case acts as both a proton donor and acceptor. mdpi.com A similar mechanism could be envisioned for the cyclization of this compound.

Formation of a Lactam:

The formation of a lactam from this specific molecule is less straightforward. A typical lactam is a cyclic amide formed from an amino acid. In this compound, the amide nitrogen is already part of an amide bond and is N-arylated, making it a significantly weaker nucleophile compared to a primary or secondary amine. Therefore, direct intramolecular cyclization to form a lactam involving the existing amide nitrogen is unlikely under standard conditions.

However, derivatives of this compound could potentially undergo lactamization. For instance, if the amide bond were to be hydrolyzed to yield 4-aminobutyric acid substituted with a 4-iodophenyl group at the nitrogen, this resulting secondary amino acid could then undergo intramolecular cyclization to form a γ-lactam (a 5-membered ring). This cyclization is typically promoted by heat or the use of coupling agents.

Table 2: Potential Intramolecular Cyclization Products and Plausible Mechanisms

| Product Type | Starting Material | Key Mechanistic Steps |

| N-(4-iodophenyl)glutarimide | This compound | 1. Activation of the carboxylic acid. 2. Intramolecular nucleophilic attack by the amide nitrogen. 3. Formation of a tetrahedral intermediate. 4. Collapse of the intermediate and elimination of a leaving group. |

| γ-Lactam | Hypothetical derivative: 4-(4-iodophenylamino)butyric acid | 1. Activation of the carboxylic acid. 2. Intramolecular nucleophilic attack by the secondary amine nitrogen. 3. Formation of a tetrahedral intermediate. 4. Collapse of the intermediate and elimination of a leaving group. |

Potential for Ring-Closing Metathesis (if unsaturated analogs are relevant)

While this compound is a saturated molecule and therefore not a substrate for ring-closing metathesis (RCM), its unsaturated analogs represent significant potential for the synthesis of novel heterocyclic structures. The introduction of two terminal alkene functionalities into the molecule would render it a suitable precursor for intramolecular cyclization via RCM, a powerful and versatile tool in modern organic synthesis for the formation of cyclic compounds. wikipedia.org

A hypothetical, yet chemically plausible, unsaturated analog for this purpose is N,N-diallyl-4-(4-iodophenyl)succinamide. This analog retains the core 4-iodophenylamide moiety while incorporating the necessary diene functionality for RCM. The investigation into the RCM potential of such a substrate would focus on the formation of a seven-membered diazepane-dione ring system, a privileged scaffold in medicinal chemistry.

Detailed Research Findings

The ring-closing metathesis of N-aryl diallylamides and related structures has been a subject of considerable study. The success of such transformations is highly dependent on the choice of catalyst, reaction conditions, and the nature of the substrate. For the proposed N,N-diallyl-4-(4-iodophenyl)succinamide, the reaction would involve the intramolecular cyclization of the two allyl groups to form a seven-membered ring, with the concurrent release of ethylene (B1197577) gas, which drives the reaction to completion. organic-chemistry.org

Second-generation ruthenium catalysts, such as the Grubbs II and Hoveyda-Grubbs II catalysts, are typically the catalysts of choice for such transformations due to their high activity and tolerance to a wide range of functional groups, including amides and aryl iodides. umicore.comnih.gov The N-heterocyclic carbene (NHC) ligand in these catalysts enhances their stability and reactivity compared to first-generation catalysts. nih.gov

Mechanistically, the reaction is initiated by the coordination of one of the terminal alkenes to the ruthenium catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. A subsequent retro-[2+2] cycloaddition releases ethylene and forms a new ruthenium alkylidene, which then reacts intramolecularly with the second alkene moiety. This intramolecular metathesis step proceeds through another metallacyclobutane intermediate to yield the cyclic product and regenerate the active catalyst. wikipedia.org

For the RCM of diallylamide substrates, several factors can influence the reaction outcome. Catalyst loading, reaction temperature, and substrate concentration are critical parameters that need to be optimized to maximize the yield of the desired cyclic product and minimize side reactions, such as oligomerization or isomerization. nih.govrsc.org The amide functionality, being a coordinating group, can potentially interact with the metal center of the catalyst, which may influence its activity. researchgate.net However, the use of more robust second-generation catalysts generally overcomes this issue. nih.gov

The presence of the electron-withdrawing iodine atom on the phenyl ring is not expected to significantly hinder the RCM reaction, as ruthenium-based catalysts are known for their excellent functional group tolerance.

An illustrative investigation into the RCM of N,N-diallyl-4-(4-iodophenyl)succinamide could involve screening various catalysts and conditions, as summarized in the following data table:

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Grubbs I | 5 | DCM | 0.01 | 40 | 24 | 45 |

| 2 | Grubbs II | 5 | DCM | 0.01 | 40 | 12 | 85 |

| 3 | Hoveyda-Grubbs II | 5 | DCM | 0.01 | 40 | 10 | 92 |

| 4 | Hoveyda-Grubbs II | 2 | DCM | 0.01 | 40 | 18 | 88 |

| 5 | Hoveyda-Grubbs II | 5 | Toluene (B28343) | 0.01 | 80 | 8 | 95 |

| 6 | Hoveyda-Grubbs II | 5 | Toluene | 0.05 | 80 | 12 | 75 (oligomers detected) |

The data presented in the table illustrates a typical optimization study for such a reaction. The first-generation Grubbs catalyst (Entry 1) would likely show lower efficiency compared to the second-generation catalysts. Both Grubbs II and Hoveyda-Grubbs II (Entries 2 and 3) would be expected to give high yields, with the Hoveyda-Grubbs II catalyst often showing slightly higher activity and stability. A lower catalyst loading (Entry 4) might require a longer reaction time to achieve a comparable yield. Changing the solvent to toluene and increasing the temperature (Entry 5) could lead to a faster reaction and a higher yield. However, a higher substrate concentration (Entry 6) could favor intermolecular side reactions, leading to the formation of oligomers and a decrease in the yield of the desired cyclic product.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 4 4 Iodo Phenylcarbamoyl Butyric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(4-Iodo-phenylcarbamoyl)-butyric Acid

NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom, enabling the unambiguous assignment of its structure.

Comprehensive ¹H and ¹³C NMR Chemical Shift Analysis

A fundamental NMR analysis begins with the acquisition and interpretation of one-dimensional ¹H and ¹³C spectra. For This compound , the predicted chemical shifts provide a fingerprint of its molecular structure.

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the 4-iodophenyl group and the aliphatic protons of the butyric acid chain. The protons on the phenyl ring, being in different chemical environments due to the iodo and carbamoyl (B1232498) substituents, would likely appear as a set of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the butyric acid moiety would resonate in the upfield region. Specifically, the methylene (B1212753) group adjacent to the carbonyl (C2-H) would be expected around δ 2.4 ppm, the methylene group adjacent to the other methylene group (C3-H) around δ 2.0 ppm, and the methylene group adjacent to the amide nitrogen (C4-H) would be shifted further downfield. The amide proton (N-H) would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. The carboxylic acid proton (O-H) is expected to be a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm).

The ¹³C NMR spectrum would complement the ¹H data, showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid and the amide carbonyl carbon would be the most downfield-shifted signals (typically δ 170-180 ppm). The carbons of the iodinated phenyl ring would appear in the aromatic region (δ 120-150 ppm), with the carbon atom bonded to the iodine showing a characteristic upfield shift compared to a non-substituted carbon due to the heavy atom effect. The aliphatic carbons of the butyric acid chain would resonate in the upfield region (δ 20-40 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | d, d |

| Amide-H | 7.5 - 9.0 | br s |

| Carboxylic Acid-H | 10.0 - 13.0 | br s |

| -CH₂- (alpha to COOH) | ~2.4 | t |

| -CH₂- (beta to COOH) | ~2.0 | p |

| -CH₂- (gamma to COOH) | ~2.3 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid C=O | 175 - 185 |

| Amide C=O | 170 - 175 |

| Aromatic C-I | 90 - 100 |

| Aromatic C-N | 135 - 145 |

| Aromatic C-H | 120 - 140 |

| Aliphatic -CH₂- | 20 - 40 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For the butyric acid chain, cross-peaks would be observed between the protons on C2 and C3, and between C3 and C4, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the 4-iodophenyl ring, the carbamoyl linker, and the butyric acid chain. For instance, correlations would be expected from the amide proton to the carbonyl carbon of the amide and to the carbons of the phenyl ring.

Solid-State NMR Spectroscopy for Polymorph Characterization

Crystalline organic solids can often exist in different crystal packing arrangements, a phenomenon known as polymorphism. Solid-state NMR (ssNMR) is a powerful technique for characterizing these different solid forms, as the NMR parameters are highly sensitive to the local molecular environment. rsc.orgresearchgate.net A one-dimensional ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR experiment would be the starting point. researchgate.net The number of distinct resonances for each carbon in the molecule can indicate the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal lattice. researchgate.net Further advanced ssNMR experiments could provide information on internuclear distances and molecular motion within the solid state, aiding in the complete structural elucidation of different polymorphs of This compound .

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. kurouskilab.com These techniques are complementary and provide a detailed fingerprint of the functional groups present and can offer insights into molecular conformation.

Identification of Characteristic Functional Group Stretches and Bends

The IR and Raman spectra of This compound would be rich with characteristic absorption and scattering bands, respectively.

O-H Stretch: The carboxylic acid O-H stretch is a hallmark of IR spectra, typically appearing as a very broad and strong band in the region of 3300-2500 cm⁻¹. libretexts.org

N-H Stretch: The amide N-H stretching vibration is expected to appear as a moderate to strong band around 3300 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyric acid chain would appear just below 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is expected in the region of 1630-1680 cm⁻¹.

C-N Stretch and N-H Bend (Amide II): The amide II band, a mixture of N-H bending and C-N stretching, is another characteristic feature of amides, appearing around 1510-1570 cm⁻¹.

Aromatic C=C Stretches: The phenyl ring will exhibit characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-I Stretch: The carbon-iodine stretching vibration would be found in the far-infrared region, typically below 600 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Amide | N-H stretch | ~3300 |

| Aromatic | C-H stretch | >3000 |

| Aliphatic | C-H stretch | <3000 |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Amide | C=O stretch (Amide I) | 1630 - 1680 |

| Amide | N-H bend + C-N stretch (Amide II) | 1510 - 1570 |

| Aromatic | C=C stretch | 1600 - 1450 |

| Phenyl-Iodide | C-I stretch | <600 |

Conformational Insights from Vibrational Modes

The precise frequencies and shapes of the vibrational bands can be sensitive to the molecular conformation. For instance, the positions of the amide I and II bands can be influenced by hydrogen bonding interactions, which in turn are dictated by the three-dimensional structure of the molecule. By analyzing the vibrational spectra, potentially in combination with computational modeling, it is possible to gain insights into the preferred conformation of the butyric acid chain and the relative orientation of the phenyl ring. In the solid state, changes in the vibrational spectra between different polymorphic forms would reflect the different intermolecular interactions and packing arrangements.

Hydrogen Bonding Interactions Probed by IR Spectroscopy

Infrared (IR) spectroscopy serves as a critical tool for elucidating the hydrogen bonding network within this compound. The molecule's structure, featuring both a carboxylic acid (-COOH) as a hydrogen bond donor/acceptor and an amide (-CONH-) group as another donor/acceptor site, facilitates the formation of significant intermolecular hydrogen bonds, particularly in the solid state.

A key feature in the IR spectrum of a carboxylic acid is the O-H stretching vibration, which manifests as an exceptionally broad absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹. docbrown.infolibretexts.orglibretexts.org This distinct broadening is a hallmark of the strong intermolecular hydrogen bonding that leads to the formation of cyclic dimers between two carboxylic acid molecules. youtube.com The presence of this band in the spectrum of this compound would confirm this dimeric association.

Additionally, the N-H stretching vibration of the amide group, typically observed between 3500 cm⁻¹ and 3300 cm⁻¹, provides further insight. The position of this band is highly sensitive to its involvement in hydrogen bonding. A shift to a lower wavenumber from the expected free N-H stretching frequency would indicate that the amide hydrogen is participating in an intermolecular hydrogen bond, likely with a carbonyl oxygen from a neighboring molecule's amide or carboxylic acid group.

The carbonyl (C=O) stretching vibrations are also diagnostic. The carboxylic acid C=O stretch generally appears around 1710-1760 cm⁻¹, while the amide C=O stretch (Amide I band) is found between 1680-1630 cm⁻¹. libretexts.org When these carbonyl oxygens act as hydrogen bond acceptors, their respective absorption frequencies shift to lower values, providing further evidence of the intermolecularly bonded structure. youtube.com

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Interpretation of Observed Features |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | A very broad band indicates strong intermolecular hydrogen bonding, characteristic of carboxylic acid dimer formation. docbrown.infolibretexts.org |

| Amide | N-H Stretch | 3500 - 3300 | A shift to a lower frequency suggests the N-H group is acting as a hydrogen bond donor. |

| Carboxylic Acid | C=O Stretch | 1760 - 1710 | Position near 1710 cm⁻¹ is indicative of a hydrogen-bonded dimeric state. libretexts.org |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 | A shift to a lower wavenumber indicates the carbonyl oxygen is acting as a hydrogen bond acceptor. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry is an indispensable technique for confirming the molecular weight and deducing the structural components of this compound by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₁H₁₂INO₃, corresponding to a theoretical exact mass of 349.9862 u. HRMS analysis would be expected to yield an experimental mass that is within a few parts per million (ppm) of this value, thereby confirming the molecular formula. Depending on the ionization method used, common adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ may be observed.

| Species | Theoretical m/z |

|---|---|

| [M] (Exact Mass) | 349.9862 |

| [M+H]⁺ (Protonated) | 350.9935 |

| [M+Na]⁺ (Sodiated) | 372.9754 |

| [M-H]⁻ (Deprotonated) | 348.9789 |

Tandem mass spectrometry (MS/MS) is utilized to fragment the molecular ion and analyze the resulting product ions, providing a "fingerprint" that helps to elucidate the molecule's structure. For N-aryl amides, a characteristic and often dominant fragmentation pathway is the cleavage of the amide bond. researchgate.netnih.gov In the case of this compound, this would lead to the formation of fragment ions corresponding to the 4-iodoaniline (B139537) and the butyric acid moieties. Other likely fragmentations include the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group, and various cleavages along the butyric acid alkyl chain. These fragmentation patterns allow for the confirmation of the connectivity of the different structural subunits.

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization techniques suitable for analyzing this compound, as they tend to produce intact molecular ions with minimal in-source fragmentation. researchgate.net

Electrospray Ionization (ESI): As a solution-based technique, ESI is exceptionally well-suited for polar molecules like the target compound, which possesses both acidic and amide functionalities. creative-proteomics.com It typically generates multiply charged ions (though often singly charged for a molecule of this size) and is easily coupled with liquid chromatography (LC) for LC-MS analysis. chromatographyonline.com This makes it ideal for high-sensitivity analysis and for samples in complex mixtures.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a solid-state technique where the analyte is co-crystallized with a matrix that absorbs laser energy, promoting desorption and ionization. creative-proteomics.com It is highly sensitive and typically produces singly charged ions, which can simplify spectral interpretation. researchgate.netchromatographyonline.com MALDI may be preferred for high-throughput screening or direct analysis of solid samples.

The choice between ESI and MALDI often depends on the experimental goals, sample state, and desired workflow. nih.gov

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

While a specific crystal structure for this compound is not publicly available, analysis of similar structures, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid, allows for a well-founded prediction of its solid-state characteristics. mdpi.com The crystal packing would be heavily influenced by the hydrogen-bonding capabilities of the amide and carboxylic acid groups.

A highly probable packing motif involves the formation of supramolecular tapes or sheets. mdpi.com This would likely arise from two primary interactions:

Carboxylic Acid Dimers: The carboxylic acid groups of two molecules would form strong O–H···O hydrogen bonds, creating a classic centrosymmetric R²₂(8) ring motif.

Amide Chains: The amide groups would form N–H···O hydrogen bonds, linking the carboxylic acid dimers into extended chains or tapes. mdpi.com

Computational Chemistry and Theoretical Studies of 4 4 Iodo Phenylcarbamoyl Butyric Acid

Quantum Chemical Calculations for 4-(4-Iodo-phenylcarbamoyl)-butyric Acid

Quantum chemical calculations are essential for elucidating the electronic characteristics of this compound. These methods offer a detailed view of electron distribution, molecular orbital energies, and electrostatic potential, which are critical for predicting chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. dntb.gov.ua It is widely applied to predict the molecular properties of organic compounds. ufms.br For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecule's geometry and calculate various electronic properties. rsc.org

These calculations provide data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule's lowest energy structure. Furthermore, DFT is used to compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the compound's stability.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-I | 2.10 Å |

| Bond Length | C=O (amide) | 1.24 Å |

| Bond Length | N-H (amide) | 1.01 Å |

| Bond Length | C=O (acid) | 1.21 Å |

| Bond Angle | C-N-H (amide) | 119.5° |

| Bond Angle | C-C-C (butyric chain) | 112.0° |

| Dihedral Angle | O=C-N-C (amide) | 178.5° |

Note: The data in this table is illustrative, based on typical values for similar functional groups, as specific published DFT results for this compound are not available.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich iodo-phenyl ring, while the LUMO would likely be distributed over the phenylcarbamoyl moiety. researchgate.netsci-hub.se This distribution suggests that the iodo-phenyl ring is the primary site for electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) (Illustrative) | Description |

| HOMO | -6.15 | Highest Occupied Molecular Orbital |

| LUMO | -1.85 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.30 | Energy difference (LUMO - HOMO) |

Note: This data is hypothetical and serves as an example based on related iodinated and aromatic amide compounds. researchgate.netaip.org It illustrates the expected values from a quantum chemical calculation.

Molecular Electrostatic Potential (MEP or ESP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. libretexts.org These maps illustrate the electrostatic potential on the electron density surface, allowing for the identification of electrophilic and nucleophilic regions. nih.govmdpi.com

In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. avogadro.cc

For this compound, the MEP map would likely show strong negative potential around the oxygen atoms of the amide and carboxylic acid groups, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. researchgate.net The hydrogen atom of the N-H group and the carboxylic acid's hydroxyl group would exhibit positive potential, marking them as sites for nucleophilic interaction.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of this compound, arising from its rotatable single bonds, means it can exist in numerous conformations. libretexts.org Understanding these conformations and their relative energies is crucial for predicting the molecule's behavior in different environments.

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative stabilities. chemistrysteps.com Due to rotation around its single bonds, particularly within the butyric acid chain and around the amide bond, this compound can adopt various shapes.

Computational methods can identify the most stable, low-energy conformers. In the gas phase, intramolecular forces dominate. In solution, the interactions with solvent molecules become critical. nih.gov Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule in a solvent, providing insights into how the solvent affects its preferred shape. acs.orgaip.org For carboxylic acids, the conformation of the carboxyl group (syn or anti) can be influenced by the surrounding solvent molecules. nih.gov

A torsional energy profile, or rotational barrier scan, is calculated to understand the energy changes that occur as a molecule rotates around a specific single bond. wuxiapptec.com This analysis is particularly important for the amide (C-N) bond and the bonds within the flexible alkyl chain of this compound.

The rotation around an amide C-N bond is known to have a relatively high energy barrier due to its partial double-bond character, which can lead to the existence of distinct cis and trans conformations. wayne.edunih.gov DFT calculations can be used to compute this rotational barrier. wuxiapptec.com For the butyric acid chain, the rotation around the C-C bonds leads to different staggered and eclipsed conformations, with staggered arrangements generally being more stable. unacademy.com Gauche interactions between bulky groups can introduce steric strain, affecting the relative energies of different conformers. byjus.com

Table 3: Representative Torsional Energy Barriers for Key Bonds in Structurally Similar Molecules

| Rotatable Bond | Molecule Type | Typical Energy Barrier (kcal/mol) |

| Amide (C-N) | N-Aryl Amides | 15 - 20 nih.gov |

| C2-C3 Bond | n-Butane | ~5 (fully eclipsed) unacademy.com |

| O=C-O-H (Carboxylic Acid) | Acetic Acid | ~10 (anti to syn) nih.gov |

Note: This table provides typical energy barriers from studies on molecules containing similar functional groups to illustrate the expected energy profiles for this compound.

Prediction of Spectroscopic Parameters for this compound

Computational methods are invaluable for predicting and interpreting spectroscopic data. Quantum chemical calculations can provide theoretical spectra that, when compared with experimental results, can confirm the molecular structure and provide a detailed assignment of spectral features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The process typically involves optimizing the molecular geometry at a chosen level of theory and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, predicted chemical shifts can help in the assignment of complex spectra and validate the proposed structure. The accuracy of these predictions is often within 0.1-0.3 ppm for ¹H and 1-5 ppm for ¹³C NMR, depending on the computational level and the solvent model used.

Table 1: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| COOH | 12.10 | 12.05 |

| NH | 8.50 | 8.45 |

| Ar-H (ortho to I) | 7.70 | 7.68 |

| Ar-H (meta to I) | 7.50 | 7.48 |

| CH₂ (alpha to COOH) | 2.40 | 2.38 |

| CH₂ (beta to COOH) | 1.95 | 1.93 |

| CH₂ (gamma to COOH) | 2.25 | 2.23 |

Note: The data in this table is illustrative and not based on actual experimental results for this specific compound.

Theoretical calculations of vibrational frequencies are instrumental in interpreting Infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, which can predict the frequencies and intensities of the normal modes of vibration. mdpi.com Comparing the calculated vibrational spectrum with the experimental one allows for a detailed assignment of the observed absorption bands to specific molecular motions.

For this compound, key vibrational modes include the O-H stretch of the carboxylic acid, the N-H stretch and C=O stretch (Amide I band) of the amide group, and various C-H and C=C stretching and bending modes of the aromatic ring. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3650 | 3500 |

| Amide | N-H stretch | 3450 | 3300 |

| Carboxylic Acid | C=O stretch | 1780 | 1710 |

| Amide | C=O stretch (Amide I) | 1720 | 1650 |

| Aromatic Ring | C=C stretch | 1610 | 1580 |

Note: The data in this table is illustrative and not based on actual experimental results for this specific compound.

Time-dependent density functional theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The wavelength of maximum absorption (λmax) corresponds to the energy of the lowest-lying allowed electronic transition.

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the iodophenyl and amide chromophores. TD-DFT calculations can predict the λmax values and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These predictions can aid in the interpretation of experimental UV-Vis spectra and provide insights into the electronic structure of the molecule.

Table 3: Hypothetical Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π→π | 265 | 0.85 |

| n→π | 310 | 0.02 |

Note: The data in this table is illustrative and not based on actual experimental results for this specific compound.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed understanding of the factors that control the rate and outcome of chemical reactions.

The hydrolysis of the amide bond in this compound is a fundamentally important reaction. This process can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org Computational methods can be used to model the detailed reaction mechanisms under both conditions.

In the acid-catalyzed mechanism, the carbonyl oxygen of the amide is first protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfers and elimination of the amine lead to the formation of the carboxylic acid and the corresponding aniline (B41778) derivative.

Computational modeling of this pathway involves locating the structures of the reactants, intermediates, transition states, and products on the potential energy surface. Transition state theory can then be used to calculate the activation energy for each elementary step, providing a quantitative understanding of the reaction kinetics. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-making and bond-breaking processes.

Table 4: Hypothetical Relative Energies (kcal/mol) for the Acid-Catalyzed Amide Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (Nucleophilic Attack) | +15.2 |

| Tetrahedral Intermediate | +5.8 |

| Transition State 2 (C-N Bond Cleavage) | +20.5 |

| Products | -8.7 |

Note: The data in this table is illustrative and not based on actual computational results for this specific compound.

Modeling of Carbon-Iodine Bond Activation for Cross-Coupling Reactions

The activation of the carbon-iodine (C-I) bond in this compound is a critical step for its participation in various cross-coupling reactions, which are fundamental for the synthesis of more complex molecules. Computational chemistry provides powerful tools to model and understand the mechanism and energetics of this bond activation. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a balance between accuracy and computational cost.

Theoretical studies on analogous aryl iodides reveal that the C-I bond activation can proceed through several mechanisms, with oxidative addition to a metal catalyst, typically palladium or nickel, being a prevalent pathway. The modeling of this process involves calculating the potential energy surface for the reaction, identifying transition states, and determining activation energy barriers.

For this compound, computational models would predict the influence of both the electron-withdrawing carbamoyl (B1232498) group and the butyric acid chain on the electronic properties of the C-I bond. The iodine atom's large size and the relatively low C-I bond dissociation energy make it a good leaving group. DFT calculations would typically show that the activation barrier for oxidative addition is influenced by the nature of the catalyst, the ligands coordinated to the metal center, and the solvent. nih.govacs.org

A hypothetical DFT study on the oxidative addition of this compound to a Pd(0) catalyst, such as Pd(PPh₃)₄, would likely involve the following steps:

Geometry Optimization: The initial structures of the reactant (this compound and the Pd(0) complex), the transition state, and the product (the Pd(II) oxidative addition complex) are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (reactants and products) or a first-order saddle point (transition state) on the potential energy surface.

Energy Calculations: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to obtain more accurate energy values.

The results of such a study could be summarized in a data table as follows:

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| This compound + Pd(PPh₃)₂ | 0.0 | 0.0 |

| Transition State for C-I Bond Activation | 15.2 | 18.5 |

| Oxidative Addition Product (trans-[Pd(PPh₃)₂(Ar)(I)]) | -10.8 | -8.2 |

Note: The values in this table are illustrative and based on typical results for similar aryl iodide systems. "Ar" represents the 4-(phenylcarbamoyl)-butyric acid moiety.

These calculations would demonstrate that the oxidative addition is thermodynamically favorable and has a manageable activation barrier, explaining the utility of this compound in cross-coupling chemistry.

Prediction of Intramolecular Cyclization Reaction Energetics

The structure of this compound, featuring a flexible butyric acid chain attached to an aryl iodide, presents the possibility of intramolecular cyclization reactions. Computational chemistry can be employed to predict the feasibility and energetics of such reactions. These cyclizations could be initiated by radical or transition-metal-catalyzed processes, leading to the formation of novel heterocyclic structures.

A common computational approach to study these reactions is to map out the reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. For instance, a hypothetical radical-initiated cyclization could proceed via the formation of an aryl radical at the position of the iodine atom, followed by an intramolecular attack on the amide or carbonyl group.

A hypothetical study on the intramolecular cyclization of the aryl radical derived from this compound could yield the following energetic data:

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Aryl Radical Formation (from C-I homolysis) | +55.0 | +50.2 |

| Intramolecular Cyclization (5-exo-trig) | -12.5 | -10.8 |

| Intramolecular Cyclization (6-endo-trig) | -8.2 | -6.5 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from computational studies. The actual preferred pathway would depend on various factors, including the specific reaction conditions.

Intermolecular Interaction Analysis of this compound

Computational Studies of Hydrogen Bonding Networks

The molecular structure of this compound contains several functional groups capable of participating in hydrogen bonding: the carboxylic acid group (both as a donor and acceptor), the amide N-H group (donor), and the amide and carboxylic carbonyl oxygen atoms (acceptors). Computational studies are invaluable for analyzing the intricate hydrogen bonding networks that can form in the solid state or in solution.

Molecular dynamics (MD) simulations and DFT calculations can be used to identify and characterize these hydrogen bonds. Quantum chemical calculations on dimers or small clusters of the molecule can provide accurate information about the geometry and strength of individual hydrogen bonds.

A typical computational analysis would involve:

Identifying Potential Hydrogen Bonds: Based on the molecular geometry, potential donor-acceptor pairs are identified.

Calculating Interaction Energies: The strength of the hydrogen bonds is quantified by calculating the interaction energy, often with corrections for basis set superposition error (BSSE).

Analyzing Geometric Parameters: Key geometric parameters such as the donor-acceptor distance and the donor-hydrogen-acceptor angle are analyzed. biorxiv.org

A computational study might reveal the formation of strong intermolecular hydrogen bonds, such as the classic carboxylic acid dimer motif, as well as hydrogen bonds involving the amide group. researchgate.netresearchgate.net

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Interaction Energy (kcal/mol) |

| Carboxylic Acid O-H···O=C (Carboxylic Acid Dimer) | 2.65 | -14.2 |

| Amide N-H···O=C (Carboxylic Acid) | 2.90 | -6.8 |

| Amide N-H···O=C (Amide) | 2.95 | -5.5 |

Note: The data presented are representative values for similar functional groups and are intended for illustrative purposes.

These computational findings would highlight the significant role of hydrogen bonding in the supramolecular assembly and crystal packing of this compound, influencing its physical properties such as melting point and solubility. nih.govnih.gov

Evaluation of Aromatic Stacking Interactions

Computational methods, particularly high-level ab initio calculations like Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections (DFT-D), are essential for accurately evaluating the strength and nature of these interactions.

The analysis of aromatic stacking would involve:

Locating Stacked Dimers: Searching for molecular arrangements where the phenyl rings are in close proximity and parallel or near-parallel orientations.

Calculating Stacking Energies: Determining the interaction energy between the stacked aromatic rings.

Analyzing Stacking Geometry: Characterizing the geometry of the stacked dimer, including the inter-planar distance and the offset between the ring centroids. rsc.org

For this compound, computational models would likely predict the formation of offset or slipped-stack arrangements, which are often more favorable than a perfect face-to-face stacking due to the minimization of electrostatic repulsion. nih.govnih.gov The presence of the electron-withdrawing iodo and carbamoyl groups would influence the quadrupole moment of the aromatic ring and thus the nature of the stacking interaction. researchgate.net

| Stacking Configuration | Inter-planar Distance (Å) | Stacking Energy (kcal/mol) |

| Parallel-Displaced | 3.4 - 3.8 | -2.0 to -3.5 |

| T-shaped | 4.5 - 5.0 | -1.5 to -2.5 |

Note: These values are typical for substituted benzene (B151609) rings and are provided for illustrative purposes.

The computational evaluation of these weak interactions is critical for a complete understanding of the supramolecular chemistry of this compound, complementing the analysis of stronger interactions like hydrogen bonds. researchgate.net

Applications of 4 4 Iodo Phenylcarbamoyl Butyric Acid in Synthetic Organic Chemistry

As a Versatile Building Block in Multi-Step Syntheses

The distinct functional groups present in 4-(4-Iodo-phenylcarbamoyl)-butyric acid allow for its sequential or orthogonal functionalization, making it a valuable starting material for a variety of complex organic molecules.

The terminal carboxylic acid group of this compound serves as a convenient handle for the synthesis of a wide array of more elaborate amide derivatives. Standard peptide coupling conditions can be employed to react the carboxylic acid with a diverse range of primary and secondary amines, leading to the formation of new amide bonds. This strategy allows for the introduction of various functionalities, including but not limited to, alkyl chains, aromatic and heteroaromatic rings, and chiral auxiliaries.

The general reaction scheme for the synthesis of these complex amide derivatives is depicted below:

Table 1: Examples of Complex Amide Derivatives Synthesized from this compound

| Amine (H-R') | Coupling Reagents | Product | Potential Application Area |

| Benzylamine | EDC, HOBt | N-benzyl-4-(4-iodophenylamino)-4-oxobutanamide | Medicinal Chemistry |

| (S)-(-)-α-Methylbenzylamine | HATU, DIPEA | (S)-N-(1-phenylethyl)-4-(4-iodophenylamino)-4-oxobutanamide | Asymmetric Synthesis |

| Piperidine | DCC, DMAP | 1-(4-(4-iodophenylamino)-4-oxobutanoyl)piperidine | Agrochemical Research |

| Aniline (B41778) | T3P, Et3N | N-phenyl-4-(4-iodophenylamino)-4-oxobutanamide | Materials Science |

This table is illustrative and showcases the potential for generating a library of compounds from the parent molecule.

The aryl iodide moiety is a key functional group that enables the incorporation of this building block into macrocyclic architectures. Intramolecular cross-coupling reactions, particularly those catalyzed by palladium, are powerful methods for the formation of large rings. nih.govresearchgate.net For instance, the this compound can be elongated with a chain containing a suitable nucleophile, such as a thiol or an amine. Subsequent intramolecular palladium-catalyzed coupling between the aryl iodide and the nucleophile would lead to the formation of a macrocycle.

This approach is particularly valuable in the synthesis of peptide macrocycles and other constrained cyclic structures that often exhibit interesting biological activities. nih.gov The rigidity and defined conformation of such macrocycles can be fine-tuned by the nature of the linker and the substituents on the aromatic ring.

Table 2: Potential Intramolecular Cyclization Reactions

| Nucleophilic Group | Coupling Reaction | Resulting Macrocycle Type |

| Thiol (-SH) | Palladium-catalyzed S-arylation | Thioether-bridged macrocycle |

| Amine (-NH2) | Buchwald-Hartwig amination | Amine-bridged macrocycle |

| Alkyne (-C≡CH) | Sonogashira coupling | Alkyne-containing macrocycle |

| Boronic acid (-B(OH)2) | Suzuki coupling | Biaryl-containing macrocycle |

The carboxylic acid functionality of this compound makes it amenable to solid-phase organic synthesis (SPOS). The molecule can be anchored to a solid support, such as a resin, through its carboxyl group. This immobilization allows for the subsequent chemical transformations to be carried out on the aryl iodide moiety without the need for tedious purification steps after each reaction. acs.org

Once the desired modifications on the aromatic ring are completed, the final product can be cleaved from the solid support. This strategy is highly efficient for the generation of libraries of related compounds for high-throughput screening in drug discovery and materials science. The use of aryl halides on solid supports for direct coupling reactions is a well-established technique. acs.org

Utilization in Cross-Coupling Methodologies

The carbon-iodine bond in this compound is a highly versatile functional group for participating in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

As an aryl iodide, the compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for mild reaction conditions and broad functional group tolerance. syr.edunih.govsemanticscholar.org

Some of the key palladium-catalyzed reactions where this compound can be employed include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (R-B(OR)₂) to form a new carbon-carbon bond, leading to biaryl compounds or the introduction of alkyl or alkenyl substituents.

Heck-Mizoroki Reaction: Coupling with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to produce an arylated alkyne.

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine. syr.edu